molecular formula C12H9NO5 B2730378 4-[(Furan-2-carbonyl)-amino]-2-hydroxy-benzoic acid CAS No. 887686-10-4

4-[(Furan-2-carbonyl)-amino]-2-hydroxy-benzoic acid

Cat. No.: B2730378
CAS No.: 887686-10-4
M. Wt: 247.206
InChI Key: LJIIJMMNGKIFRX-UHFFFAOYSA-N
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Description

4-[(Furan-2-carbonyl)-amino]-2-hydroxy-benzoic acid is a benzoic acid derivative functionalized with a furan-2-carbonylamino group at the 4-position and a hydroxyl group at the 2-position. This structure combines aromatic, hydrogen-bonding, and electron-rich motifs, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(furan-2-carbonylamino)-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5/c14-9-6-7(3-4-8(9)12(16)17)13-11(15)10-2-1-5-18-10/h1-6,14H,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIIJMMNGKIFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Furan-2-carbonyl)-amino]-2-hydroxy-benzoic acid typically involves the reaction of furan-2-carboxylic acid with 2-hydroxybenzoic acid under specific conditions. One common method is the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the furan-2-carbonyl group and the amino group of the benzoic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid group undergoes esterification under acidic or catalytic conditions:

  • Reagents : Methanol/H<sup>+</sup>, ethanol/H<sup>+</sup>, or DCC/DMAP-mediated coupling with alcohols

  • Conditions : Reflux in anhydrous solvent (e.g., THF or DCM)

  • Product : Methyl/ethyl ester derivatives (e.g., methyl 4-[(furan-2-carbonyl)-amino]-2-hydroxybenzoate)

Example Reaction :

C12H9NO5+CH3OHH+C13H11NO5+H2O\text{C}_{12}\text{H}_9\text{NO}_5 + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{C}_{13}\text{H}_{11}\text{NO}_5 + \text{H}_2\text{O}

This reaction is critical for modifying solubility profiles in pharmaceutical applications.

Amide Bond Cleavage

The amide linkage between the furan-carbonyl and benzamide groups is susceptible to hydrolysis:

  • Acidic Hydrolysis : HCl (6M) at 110°C for 6–8 hours yields furan-2-carboxylic acid and 4-amino-2-hydroxybenzoic acid.

  • Basic Hydrolysis : NaOH (2M) at 80°C cleaves the amide bond but may degrade the furan ring.

Reactivity Comparison :

Functional GroupHydrolysis Rate (Relative)Preferred Conditions
Furan-carbonyl amideModerateAcidic (HCl)
BenzamideSlowBasic (NaOH)

Hydroxyl Group Substitution

The phenolic -OH group at position 2 participates in nucleophilic substitutions:

  • Ether Formation : Reacts with alkyl halides (e.g., methyl iodide) in alkaline media to form methoxy derivatives.

  • Acylation : Acetyl chloride or acetic anhydride converts the hydroxyl to an acetate ester.

Key Reaction Pathway :

C12H9NO5+(CH3)2SO4K2CO3C13H11NO5+H2SO4\text{C}_{12}\text{H}_9\text{NO}_5 + (\text{CH}_3)_2\text{SO}_4 \xrightarrow{\text{K}_2\text{CO}_3} \text{C}_{13}\text{H}_{11}\text{NO}_5 + \text{H}_2\text{SO}_4

Electrophilic Aromatic Substitution (EAS)

The electron-rich furan ring undergoes EAS at the α-position (C2/C5), while the benzene ring reacts at the para position relative to hydroxyl:

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups on the furan ring.

  • Sulfonation : H<sub>2</sub>SO<sub>4</sub>/SO<sub>3</sub> modifies ring electronics for further derivatization.

Regioselectivity :

Ring TypePreferred EAS PositionExample Reaction
FuranC2/C5Nitration, halogenation
BenzeneC5 (para to -OH)Bromination, sulfonation

Reductive Modifications

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the furan ring to tetrahydrofuran, altering compound polarity and bioactivity.

Coordination Chemistry

The carboxylic acid and hydroxyl groups act as ligands for metal ions:

  • Complexation : Forms stable complexes with Fe<sup>3+</sup>, Cu<sup>2+</sup>, and Zn<sup>2+</sup> in aqueous ethanol.

  • Applications : Metal chelates are studied for antimicrobial and catalytic properties.

Thermal Degradation

Decomposition above 250°C produces:

  • Primary Products : CO<sub>2</sub>, furan derivatives, and ammonia.

  • Mechanism : Decarboxylation followed by amide bond cleavage .

Structural Reactivity Analysis

Functional GroupReactivity TypeKey Reactions
Carboxylic acid (-COOH)Acid-base, esterificationSalt formation, ester synthesis
Hydroxyl (-OH)Nucleophilic substitutionEtherification, acylation
Amide (-CONH-)HydrolysisAcid/base cleavage
Furan ringElectrophilic substitutionNitration, sulfonation

Scientific Research Applications

Antimicrobial Activity

Studies have shown that compounds similar to 4-[(Furan-2-carbonyl)-amino]-2-hydroxy-benzoic acid exhibit antimicrobial properties. For instance, derivatives of benzoic acid have been evaluated for their efficacy against various bacterial strains. In a comparative study, certain analogs demonstrated significant inhibition against Gram-positive bacteria, suggesting that modifications to the benzoic acid structure can enhance antimicrobial activity .

Compound Target Bacteria Inhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BBacillus subtilis10
This compoundE. faeciumTBD

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. Research indicates that similar compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests that this compound may play a role in treating inflammatory diseases by modulating immune responses .

Cancer Research

There is growing interest in the application of this compound in cancer therapy. Preliminary studies indicate that derivatives may possess cytotoxic properties against various cancer cell lines. For example, compounds with structural similarities have shown IC50 values below 10 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .

Cell Line IC50 (µM) Effect
MCF-7<10Significant cytotoxicity
A549<20Moderate cytotoxicity

Case Studies and Research Findings

Several studies have documented the effectiveness of related compounds in clinical settings:

  • A study published in MDPI highlighted the synthesis and evaluation of antimicrobial properties of benzoic acid derivatives, noting that structural modifications significantly enhanced their activity against resistant bacterial strains .
  • Another research article focused on the application of benzoic acid derivatives in cancer therapy, reporting promising results in vitro against multiple cancer cell lines, suggesting a pathway for future drug development .

Mechanism of Action

The mechanism of action of 4-[(Furan-2-carbonyl)-amino]-2-hydroxy-benzoic acid involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the benzoic acid moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s closest analogs differ in substituents on the benzoic acid core or modifications to the furan moiety:

Compound Name Structural Variation Molecular Formula Molecular Weight (g/mol) Key Features
4-[(Furan-2-carbonyl)-amino]-2-hydroxy-benzoic acid Furan-2-carbonylamino, 2-OH C₁₃H₁₁NO₅ 261.23 Aromatic furan, hydroxyl, and carboxylic acid groups
4-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid Tetrahydrofuran-2-carbonylamino (saturated furan) C₁₂H₁₃NO₄ 247.24 Reduced furan ring flexibility; altered electronic profile
4-[(1-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid Naphthalene-2-carbonylamino C₁₈H₁₃NO₄ 307.30 Bulky aromatic substituent; enhanced π-stacking potential
PH-43 (pyrrolinone derivative) Furan-2-carbonyl attached to pyrrolinone-thiazole C₂₅H₁₈N₃O₈S 520.49 Extended heterocyclic system; complex binding interactions

Physicochemical Properties

  • Melting Points: The quinoxaline derivative 28b (structurally related) has a melting point of 196–198°C . Tetrahydrofuran analogs (e.g., ) lack explicit melting points but may exhibit lower melting points due to reduced crystallinity from saturated rings.
  • Solubility: Hydroxyl and carboxylic acid groups in the target compound likely enhance aqueous solubility compared to non-polar analogs like 4-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid . Bulky substituents (e.g., naphthalene in ) reduce solubility due to increased hydrophobicity .

Spectroscopic Data

  • IR Spectroscopy :
    • Furan-2-carbonyl derivatives exhibit characteristic carbonyl stretches near 1680–1650 cm⁻¹ (amide C=O) and 1700–1670 cm⁻¹ (carboxylic acid C=O) .
  • NMR Spectroscopy :
    • Furan protons resonate at δ 6.5–7.5 ppm in ¹H NMR, while tetrahydrofuran analogs show upfield shifts (δ 1.5–4.5 ppm) due to saturation .
    • Carbonyl carbons in analogs appear at δ 165–170 ppm in ¹³C NMR (e.g., 167.12 ppm for amide carbonyl in ) .

Biological Activity

4-[(Furan-2-carbonyl)-amino]-2-hydroxy-benzoic acid, also known as a derivative of para-aminobenzoic acid (PABA), is an organic compound notable for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound possesses a unique structure characterized by a furan-2-carbonyl group attached to an amino group and a hydroxyl-substituted benzene ring. Its molecular formula is C12H9NO5C_{12}H_9NO_5 with a molecular weight of approximately 247.20 g/mol. The presence of these functional groups facilitates interactions with various biological systems, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The furan ring can engage in π-π stacking interactions, while the benzoic acid moiety can form hydrogen bonds with target molecules. These interactions may modulate enzyme activity or receptor function, leading to various biological effects such as anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of PABA demonstrate antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 15.62 µM . The compound's structural features contribute to its effectiveness as an enzyme inhibitor or ligand in biochemical assays, making it a candidate for further exploration in antimicrobial drug development.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, which are crucial for treating various inflammatory conditions. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation.

Antioxidant Properties

Compounds containing furan rings often demonstrate antioxidant properties, which are beneficial in combating oxidative stress-related diseases. The antioxidant activity can be attributed to the ability of the compound to scavenge free radicals and enhance cellular defense mechanisms against oxidative damage.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

StudyFindingsReference
Study on Antimicrobial ActivityDemonstrated significant antibacterial activity against Staphylococcus aureus with MIC values between 3.12 and 15.62 µM.
Investigation of Anti-inflammatory EffectsShowed potential in reducing pro-inflammatory cytokines in vitro, indicating promise for treating inflammatory diseases.
Antioxidant Activity AssessmentExhibited strong free radical scavenging ability, suggesting potential use in oxidative stress-related therapies.

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR in DMSO-d₆ identifies key signals: aromatic protons (δ 6.8–8.1 ppm), hydroxyl (δ 10.2 ppm), and amide NH (δ 9.5 ppm) .
  • IR : Confirm amide (1650–1680 cm⁻¹) and carboxylic acid (1700–1720 cm⁻¹) stretches .
  • Mass Spectrometry : ESI-MS in negative mode detects [M-H]⁻ at m/z 261.06 .

What strategies improve the compound’s stability in aqueous solutions during bioassays?

Q. Advanced

  • Buffering : Use phosphate buffer (pH 6.5–7.4) to minimize hydrolysis of the amide bond .
  • Lyophilization : Store lyophilized powder at -20°C and reconstitute in degassed solvents to prevent oxidation .
  • Co-solvents : Add 10% PEG-400 to enhance solubility and stability in cell culture media .

Which in vitro assays are suitable for initial bioactivity screening of this compound?

Q. Basic

  • Enzyme Inhibition : Test against COX-2 or MMP-9 using fluorogenic substrates (IC₅₀ determination) .
  • Antioxidant Activity : DPPH radical scavenging assay (EC₅₀ comparison with ascorbic acid) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .

How can computational modeling predict interactions between this compound and enzyme targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina with protein structures (PDB: e.g., 1PGE for MMP-9) to identify binding poses and affinity scores .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • QSAR Models : Develop models using descriptors like logP and topological polar surface area to predict bioavailability .

What analytical methods validate the compound’s purity for pharmacological studies?

Q. Advanced

  • HPLC-DAD : Use a C18 column (gradient: 0.1% formic acid/acetonitrile) with UV detection at 254 nm .
  • Elemental Analysis : Confirm C, H, N composition within ±0.3% of theoretical values .
  • TGA/DSC : Assess thermal stability (decomposition >200°C indicates high purity) .

Why do conflicting reports exist about its antibacterial activity, and how can this be addressed methodologically?

Advanced
Variability may stem from differences in bacterial strains, assay conditions, or compound preparation. Solutions include:

  • Standardized MIC Testing : Follow CLSI guidelines using Mueller-Hinton broth and standardized inoculum .
  • Biofilm Assays : Use crystal violet staining to evaluate efficacy against biofilm-forming S. aureus .
  • Synergy Studies : Combine with β-lactams and quantify fractional inhibitory concentration (FIC) indices .

What precautions are critical when handling this compound in laboratory settings?

Q. Basic

  • PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Perform reactions in a fume hood due to potential dust inhalation risks .
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .

How can researchers optimize reaction conditions to improve synthesis scalability?

Q. Advanced

  • Catalysis : Replace EDCl with polymer-supported carbodiimide for easier catalyst removal .
  • Microwave Assistance : Reduce reaction time from 12h to 2h at 80°C with 30% higher yield .
  • Flow Chemistry : Implement continuous-flow reactors to enhance reproducibility and reduce side products .

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